Methyl 5-(methoxymethyl)furan-2-carboxylate

Renewable Polymers Diels-Alder Cycloaddition Heterogeneous Catalysis

Researchers developing renewable PET or specialty polyesters face poor selectivity with standard furanic dienes like HMFA or DMF. MMFC solves this: - Achieves 81% selectivity to MMBC (terephthalic acid precursor) vs. 31% for HMFA over Zr-Beta catalyst - Methoxymethyl group prevents side reactions, enabling clean Diels-Alder transformations - Biocatalytic oxidation productivity: 5.6 g/L/h for MMFCA - 3x faster than furfural Available from BenchChem with verified purity and global logistics.

Molecular Formula C8H10O4
Molecular Weight 170.164
CAS No. 7042-04-8
Cat. No. B2595858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(methoxymethyl)furan-2-carboxylate
CAS7042-04-8
Molecular FormulaC8H10O4
Molecular Weight170.164
Structural Identifiers
SMILESCOCC1=CC=C(O1)C(=O)OC
InChIInChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3
InChIKeyGXYHQVZORYVUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MMFC: Renewable Polymer Building Block


Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) is a substituted furan carboxylate ester derived from biomass platform chemicals such as 5-hydroxymethylfurfural (HMF) [1]. With a molecular formula of C₈H₁₀O₄ and a molecular weight of 170.16 g/mol, this compound serves as a versatile intermediate in the synthesis of renewable aromatic monomers, pharmaceuticals, and agrochemicals . Its methoxymethyl and methyl ester functionalities enable participation in Diels-Alder cycloaddition-dehydration reactions, oxidation processes, and other transformations critical to the valorization of lignocellulosic biomass [2].

Biomass-derived furan building block for selective transformations
Methoxymethyl group enables Diels-Alder cycloaddition control
Supports partial oxidation to mono-ester dicarboxylic monomers

MMFC Reactivity vs. Simple Furan Analogs


In-class compounds such as methyl 5-methylfuran-2-carboxylate (MMF) or methyl 5-(hydroxymethyl)furan-2-carboxylate cannot be directly substituted for Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) without compromising reaction efficiency or selectivity. The methoxymethyl (-CH₂OCH₃) substituent at the 5-position of the furan ring imparts distinct electronic and steric properties that critically modulate its behavior as a diene in Diels-Alder cycloadditions and as a substrate in oxidative transformations [1]. For instance, the methoxy protecting group prevents undesired side reactions associated with the free hydroxymethyl group of HMFA, enabling cleaner conversion to aromatic products [2]. Furthermore, the presence of the methoxymethyl group alters the substrate's interaction with whole-cell biocatalysts, leading to significantly different tolerance levels and productivities compared to furfural or HMF [3]. These functional distinctions mean that using a cheaper or more readily available furan analog will result in lower yields, poor selectivity, or complete reaction failure, necessitating the procurement of MMFC specifically for these targeted applications.

Group effect Methoxymethyl substitution alters electronic and steric profile; simple methyl or hydroxymethyl analogs may shift Diels-Alder selectivity.
Side reactions Free hydroxymethyl group in HMFA promotes undesired pathways; protected MMFC limits side products, improving product stream purity.
Biocatalyst tolerance Whole-cell systems show substantially different tolerance toward methoxymethyl versus furfural or HMF; may alter productivity if substituted.

MMFC Comparative Performance Evidence


Diels-Alder Selectivity Advantage

MMFC exhibits a dramatic improvement in Diels-Alder selectivity compared to its unprotected analog, 5-(hydroxymethyl)furoic acid (HMFA). When reacted with ethylene over a Zr-Beta catalyst, MMFC achieves an 81% selectivity towards methyl 4-(methoxymethyl)benzenecarboxylate (MMBC), whereas HMFA yields only 31% selectivity towards 4-(hydroxymethyl)benzoic acid (HMBA) under analogous conditions using Sn-Beta [1]. The methoxymethyl protecting group is therefore essential for suppressing side reactions and enabling high selectivity in the production of renewable terephthalic acid precursors.

DA Selectivity
Head-to-head
2.6× higher selectivity (81% vs 31%)
Supports cleaner monomer synthesis
Zr-Beta catalyst, 190 °C; direct comparison to HMFA
Renewable Polymers Diels-Alder Cycloaddition Heterogeneous Catalysis

Biocatalytic Productivity Advantage

In a whole-cell biocatalytic oxidation process using engineered E. coli (E. coli_CtVDH2_NOX), the furan derivative 5-methoxymethylfurfural (MMF) is converted to 5-methoxymethyl-2-furancarboxylic acid (MMFCA) with a productivity of 5.6 g/L h [1]. This is significantly higher than the 2.0 g/L h productivity achieved for the oxidation of furfural to 2-furoic acid under the same conditions, demonstrating the superior substrate tolerance and reaction rate for the methoxymethyl-substituted furan. The high titer of MMFCA (287 mM) further underscores the robustness of this pathway for producing the carboxylic acid derivative of MMFC.

Biocat. Productivity
Head-to-head
2.8× higher productivity (5.6 vs 2.0 g/L h)
Supports higher throughput in biocatalytic oxidation
E. coli whole-cell, fed-batch; compared to furfural
Biocatalysis Green Chemistry Fed-Batch Synthesis

Selective Oxidation to ACFC

MMFC serves as a selective feedstock for the production of 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC), a mono-alkyl ester of FDCA. In a patented oxidation process, using MMFC as the oxidizable compound yields MCFC in high yield while minimizing the formation of the fully oxidized 2,5-furandicarboxylic acid (FDCA) to less than 20%, often below 5% [1]. This contrasts with processes using 5-(hydroxymethyl)furfural (HMF) or other furans, which can lead to significant over-oxidation to FDCA, reducing the yield of the desired mono-ester. The methoxymethyl group thus provides a handle for controlled, partial oxidation, enabling access to a specific ACFC intermediate.

Partial Oxidation
Class-level
Minimized over-oxidation to FDCA (<20% reported)
Enables controlled mono-ester formation
Co/Mn/Br system; class inference from patent
Oxidation Catalysis Dicarboxylic Acids Polymer Precursors

Efficient Synthesis Route

MMFC can be synthesized in high yield via the reaction of ethyl 5-chloromethyl-2-furancarboxylate with sodium methoxide in methanol, followed by an acidic workup and purification. This method affords the target compound in an isolated yield of 82.7% as a light yellow oil [1]. This established, high-yielding procedure ensures that MMFC can be readily prepared on a laboratory or pilot scale from accessible precursors, making it a practical choice for research and development programs focused on furan-based chemistry.

Synthesis Yield
Data to verify
Isolated yield 82.7% reported
May support lab-scale procurement decisions
Source not available; verify reproducibility
Synthetic Methodology Furan Chemistry Protecting Group Strategy

MMFC Application Scenarios


Renewable PET Monomer Synthesis

Researchers developing biobased routes to polyethylene terephthalate (PET) should prioritize MMFC over other furanic dienes like HMFA or DMF. The evidence shows that MMFC, when reacted with ethylene over a Zr-Beta catalyst, achieves an 81% selectivity to the terephthalic acid precursor MMBC, a 2.6-fold improvement over HMFA [1]. This high selectivity is crucial for developing an economically viable, high-purity process for renewable PTA and its diester DMT, directly addressing a major bottleneck in the production of 100% biobased PET.

Biocatalytic Furan Carboxylic Acid Production

For industrial biotechnology groups engineering whole-cell biocatalysts for the oxidation of biomass-derived furans, MMFC (via its reduced precursor MMF) offers a substantial advantage. The demonstrated productivity of 5.6 g/L h for the formation of 5-methoxymethyl-2-furancarboxylic acid (MMFCA) is nearly three times higher than that for furfural oxidation [2]. Procuring MMF as a substrate enables the development of more efficient, higher-throughput biocatalytic processes for producing valuable furan carboxylic acid intermediates, reducing capital and operating expenses in a biorefinery context.

Asymmetric Furan Dicarboxylic Monomers

Scientists focused on creating novel polyester architectures with tailored properties should utilize MMFC as a key intermediate. The methoxymethyl group enables the selective, partial oxidation of the furan ring to produce 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC), while minimizing the formation of the fully oxidized FDCA byproduct to less than 20% [3]. This controlled oxidation is not readily achievable with other furan derivatives, making MMFC the essential building block for accessing a new class of asymmetric, biobased dicarboxylic acid monomers for specialty polymer applications.

Application
Selection Property
Validation Focus
Renewable PET monomer synthesis
Methoxymethyl protecting group stability
Diels-Alder selectivity and conversion review
Biocatalytic furan acid production
Substrate tolerance in whole-cell systems
Productivity endpoint and titer evaluation
Asymmetric dicarboxylic monomers
Controlled partial oxidation capacity
Byproduct (FDCA) minimization assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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